INCB40093 -

INCB40093

Catalog Number: EVT-270917
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines. (http://cancerres.aacrjournals.org/content/74/19_Supplement/4531.short)
Overview

INCB40093 is a small molecule compound developed primarily for its therapeutic potential in treating various conditions, particularly in the field of oncology. It has garnered attention for its role as a selective inhibitor of the Janus kinase 1 (JAK1) enzyme, which is involved in the signaling pathways of several cytokines and growth factors. This inhibition can modulate immune responses and has implications for conditions characterized by dysregulated immune activity.

Source and Classification

INCB40093 was developed by Incyte Corporation and is classified as a Janus kinase inhibitor. This class of compounds is known for its ability to interfere with the JAK-STAT signaling pathway, which plays a critical role in hematopoiesis and immune function. The compound has been investigated in clinical trials for various indications, including autoimmune diseases and malignancies.

Synthesis Analysis

Methods

The synthesis of INCB40093 involves several steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  2. Cyclization Reactions: These intermediates are then subjected to cyclization to form the core structure of INCB40093.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and verify the structure of INCB40093.

Molecular Structure Analysis

Structure

INCB40093 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed chemical structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol

Data

The compound features a central core that includes an aromatic ring system, which is essential for its interaction with the JAK1 enzyme. The three-dimensional conformation of INCB40093 can be analyzed using computational chemistry tools to predict its binding affinity and specificity towards JAK1.

Chemical Reactions Analysis

Reactions

INCB40093 undergoes various chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution: This reaction type is crucial in forming the initial intermediates.
  2. Hydrolysis: In physiological conditions, INCB40093 may undergo hydrolysis, affecting its pharmacokinetics.
  3. Metabolic Reactions: In vivo, it may be subject to metabolic transformations mediated by cytochrome P450 enzymes.

Technical Details

The stability of INCB40093 under different pH conditions and temperatures is assessed through stress testing, which provides insights into its shelf life and storage requirements.

Mechanism of Action

Process

INCB40093 exerts its pharmacological effects primarily through selective inhibition of JAK1. The mechanism involves:

  1. Binding to JAK1: INCB40093 binds to the ATP-binding site of JAK1, preventing phosphorylation of downstream signaling molecules.
  2. Inhibition of Cytokine Signaling: This inhibition disrupts the signaling cascade initiated by various cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), leading to reduced inflammatory responses.

Data

Studies have demonstrated that INCB40093 effectively reduces cytokine-mediated signaling in vitro and in vivo, supporting its potential use in treating inflammatory diseases and certain cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Chemically stable under normal laboratory conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates the acidity/basicity of the compound, influencing its solubility and absorption characteristics.

Relevant data from stability studies indicate that INCB40093 maintains integrity over a range of temperatures but should be protected from light exposure during storage.

Applications

INCB40093 has potential applications in:

  • Oncology: As a treatment option for specific cancers where JAK1 plays a role in tumor growth or survival.
  • Autoimmune Diseases: Its ability to modulate immune responses makes it a candidate for conditions like rheumatoid arthritis or psoriasis.
  • Research Tools: Utilized in laboratory settings to study JAK signaling pathways and their implications in various diseases.
Introduction to PI3Kδ Inhibition in B-Cell Malignancies

Role of PI3Kδ in Oncogenic Signaling Pathways

PI3Kδ functions as a heterodimeric lipid kinase composed of a p110δ catalytic subunit and a p85 regulatory subunit, operating as a central signaling node in B-cell development, activation, and survival. Its position downstream of the B-cell receptor (BCR) renders it indispensable for transmitting tonic survival signals that malignant B-cells become dependent upon. When activated through upstream signals (primarily BCR engagement but also cytokine receptors and CD40), PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), creating docking sites for pleckstrin homology (PH) domain-containing proteins including AKT and BTK. This triggers a cascade promoting cell survival, proliferation, and metabolic reprogramming.

In malignant B-cells, PI3Kδ becomes dysregulated through multiple mechanisms:

  • Constitutive BCR signaling: Chronic active or autonomous BCR signaling creates dependency on PI3Kδ-mediated survival pathways in lymphomas
  • Microenvironmental interactions: PI3Kδ mediates crucial crosstalk between tumor cells and supportive niche elements in lymphoid tissues
  • Immune evasion: Through modulation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), PI3Kδ activity contributes to immunosuppressive microenvironments

Table 1: PI3K Isoform Distribution and Oncogenic Functions in Hematologic Context

IsoformPrimary Tissue ExpressionKey Roles in Hematologic MalignanciesOncogenic Mechanisms
p110α (PI3Kα)UbiquitousLimited direct involvementRare mutations in DLBCL (1-8%)
p110β (PI3Kβ)UbiquitousPlatelet function, limited B-cell rolePTEN loss compensation
p110δ (PI3Kδ)Hematopoietic cellsBCR signaling, cell survival, microenvironment crosstalkTonic BCR signaling, immune evasion
p110γ (PI3Kγ)LeukocytesMyeloid cell function, inflammationTumor-associated macrophage modulation

Genetic evidence from murine models demonstrates that combined deletion of p110α and p110δ arrests B-cell development at the pre-B cell stage, highlighting their cooperative function in normal B-cell maturation. However, in mature malignant B-cells, PI3Kδ assumes dominance, particularly in germinal center-derived lymphomas. The PI3Kδ pathway also intersects with other oncogenic cascades, including JAK-STAT signaling, creating compensatory resistance mechanisms that rationalize combination approaches [1] [5] [10].

Rationale for Isoform-Selective Targeting in Hematologic Cancers

The development of isoform-selective PI3Kδ inhibitors stems from compelling biological and clinical considerations that distinguish them from pan-PI3K inhibitors:

Tissue-Specific Expression Advantage: PI3Kδ expression is predominantly restricted to hematopoietic lineages, minimizing anticipated on-target toxicities in non-hematopoietic tissues. This contrasts sharply with pan-PI3K inhibitors (e.g., buparlisib) that inhibit ubiquitously expressed PI3Kα, causing frequent hyperglycemia, rash, and hypertension due to essential metabolic functions in non-hematopoietic tissues [1].

Mechanistic Precision: The hematopoietic-specific functions of PI3Kδ align precisely with the pathobiology of B-cell malignancies. PI3Kδ mediates three key pro-tumor mechanisms: (1) cell-intrinsic survival through tonic BCR signaling, (2) microenvironmental adhesion and niche interactions, and (3) immune evasion via Treg modulation. Selective inhibition simultaneously targets these complementary pathways without affecting PI3Kα-dependent metabolic functions or PI3Kβ-mediated platelet physiology [5].

Therapeutic Index Optimization: Clinical experience with first-generation inhibitors demonstrated that isoform selectivity improves therapeutic index. The withdrawal of several pan-PI3K inhibitors from hematologic indications due to toxicity underscores the clinical relevance of selectivity. PI3Kδ-selective agents achieve effective pathway inhibition within malignant B-cells while sparing PI3Kα-dependent insulin signaling and other essential physiological processes [1] [5].

The success of idelalisib (first FDA-approved PI3Kδ inhibitor) validated this approach clinically, though subsequent agents like INCB040093 seek to refine potency, selectivity, and combinability. The focus on PI3Kδ represents a broader trend in precision oncology: targeting genetically defined vulnerabilities with tissue-restricted expression to maximize efficacy while minimizing mechanism-based toxicities [3] [5].

INCB040093 as a Case Study in Precision Kinase Inhibitor Development

INCB040093 exemplifies the evolution of PI3Kδ inhibitors, designed as a potent, highly selective ATP-competitive small molecule inhibitor targeting the p110δ catalytic subunit. Its development incorporated structural insights from earlier compounds while optimizing pharmacologic properties for clinical application in B-cell malignancies. Preclinical characterization demonstrated nanomolar potency against PI3Kδ with significantly reduced activity against other class I PI3K isoforms (α, β, γ), translating to selective pathway inhibition in malignant B-cells while sparing non-hematopoietic cells.

Table 2: INCB040093 Profile and Key Clinical Findings

CharacteristicPreclinical/Mechanistic DataClinical Evidence (Phase 1 Study)
Target Specificity>50-fold selectivity for PI3Kδ over α/β/γ isoformsConfirmed on-target PD effects (pAKT reduction)
Primary MechanismInhibition of BCR-dependent and independent PI3Kδ signalingSignificant activity across B-cell lymphoma subtypes
Monotherapy EfficacySuppressed proliferation in DLBCL xenograft modelsORR: 63% in follicular lymphoma (5/8 patients)
Combination RationaleSynergizes with JAK inhibition in cytokine-driven modelsWith JAK1 inhibitor (itacitinib): - cHL: 67% ORR (14/21) - non-GCB DLBCL: 31% ORR (4/13)
Resistance Mechanisms AddressedOvercomes microenvironment-mediated survival signalsEnhanced activity in immunosuppressive subtypes

The clinical validation of INCB040093 emerged from a phase 1 dose-escalation/expansion study (NCT01905813) in relapsed/refractory B-cell lymphomas. The trial established 100 mg twice daily as the recommended phase 2 dose based on pharmacokinetic and pharmacodynamic profiling confirming effective pathway inhibition. INCB040093 demonstrated single-agent activity across multiple lymphoma subtypes, most notably in follicular lymphoma where 63% of patients (5/8) achieved objective responses. However, its most significant contribution lies in rational combination approaches: when combined with the selective JAK1 inhibitor itacitinib, response rates increased substantially to 67% (14/21) in classical Hodgkin lymphoma and 31% (4/13) in non-germinal center B-cell-like (non-GCB) DLBCL. This represents a marked improvement over INCB040093 monotherapy in these subtypes (29% in cHL) [3].

The mechanistic basis for this synergy involves simultaneous targeting of complementary pathways:

  • PI3Kδ inhibition: Disrupts BCR signaling and tumor microenvironment survival signals
  • JAK1 inhibition: Blocks cytokine-mediated immune evasion and STAT-dependent proliferationThis dual-pathway approach addresses the adaptive resistance mechanisms that frequently limit single-agent targeted therapies in lymphoma [3].

Table 3: INCB040093 Combination Strategies and Rationale

Combination PartnerMechanistic RationaleMalignancy Applications
JAK1 inhibitors (itacitinib)Overcomes cytokine-mediated survival; enhances immunomodulationcHL, non-GCB DLBCL
Chemotherapy (e.g., GEMOX)Complementary cytotoxic mechanisms; potential synergy with DNA damaging agentsDLBCL (based on analogous PI3Kδ combinations)
Anti-CD20 antibodiesAugments ADCC; targets complementary B-cell pathwaysIndolent NHL, CLL
Novel agents (PROTACs, immunotherapies)Addresses resistance; leverages immune microenvironment modulationAggressive/refractory disease

Future development of INCB040093 exemplifies emerging trends in precision kinase inhibitor development: functional precision medicine approaches that combine ex vivo drug sensitivity testing with genomic profiling to identify exceptional responders. This strategy moves beyond static genetic biomarkers to assess dynamic pathway dependencies in individual patients. Recent studies demonstrate that high-content functional assays can guide therapy selection in aggressive hematologic cancers, with 54% of patients achieving clinical benefit when treated according to functional profiling results [6] [9].

Properties

Product Name

INCB40093

IUPAC Name

unknown

Solubility

Soluble in DMSO, not in water

Synonyms

INCB40093; INCB-40093; INCB 40093.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.